3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
CAS No.: 66069-56-5
Cat. No.: VC18591313
Molecular Formula: C8H10F2O2
Molecular Weight: 176.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66069-56-5 |
|---|---|
| Molecular Formula | C8H10F2O2 |
| Molecular Weight | 176.16 g/mol |
| IUPAC Name | 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10F2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) |
| Standard InChI Key | DPZZOBZIZRBXFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(F)F)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, reflects its core structure: a cyclopropane ring substituted with two methyl groups at the 2-position, a carboxylic acid group at the 1-position, and a difluorovinyl group at the 3-position. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing fluorine atoms on the vinyl group influence electronic properties.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.16 g/mol | |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(F)F)C | |
| InChIKey | DPZZOBZIZRBXFQ-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models suggest a non-planar geometry due to cyclopropane ring strain and steric interactions between the methyl and difluorovinyl groups.
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-(2,2-difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step reactions starting from 2,2-dimethylcyclopropanecarboxylic acid derivatives. A common approach includes:
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Functionalization of Cyclopropane Precursors: Reacting 2,2-dimethylcyclopropanecarboxylic acid with difluorovinylating agents under basic conditions.
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Dehydrohalogenation: Analogous to methods described in patent CN102060694A for chloroethynyl derivatives, fluorine substituents may be introduced via dechlorination or halogen-exchange reactions .
Example Protocol (Adapted from):
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Combine 2,2-dimethylcyclopropanecarboxylic acid with a difluorovinylating agent (e.g., 1,2-difluoroethylene) in a polar aprotic solvent.
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Add a base (e.g., potassium carbonate) to deprotonate the carboxylic acid and facilitate nucleophilic attack.
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Reflux at 80–100°C for 4–12 hours to achieve complete conversion.
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Isolate the product via acidification and recrystallization.
Yield Optimization
Yields depend on reaction conditions. Higher temperatures (>100°C) and excess difluorovinylating agents improve conversion rates but risk side reactions such as ring-opening polymerization. Catalytic systems involving transition metals (e.g., palladium) are under exploration to enhance selectivity .
Chemical Reactivity and Stability
Ring Strain and Reactivity
The cyclopropane ring’s inherent strain (≈27 kcal/mol) makes it susceptible to ring-opening reactions. The difluorovinyl group further modulates reactivity:
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Electrophilic Additions: The electron-deficient double bond undergoes regioselective additions with nucleophiles (e.g., water, amines).
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Thermal Stability: Decomposition occurs above 200°C, releasing fluorine-containing byproducts.
Acid-Base Behavior
The carboxylic acid group () enables salt formation with bases, enhancing solubility in polar solvents. Deprotonation at high pH facilitates esterification or amidation reactions.
Physical and Spectroscopic Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | Decomposes above 200°C | |
| Solubility in Water | Low (<1 g/L at 25°C) | |
| Solubility in Ethanol | High (>50 g/L at 25°C) |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
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NMR Spectroscopy:
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: δ 1.2–1.4 ppm (cyclopropane CH), δ 2.1–2.3 ppm (CH)
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: δ -110 to -120 ppm (CF)
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Applications in Materials Science
Polymer Synthesis
The difluorovinyl group enables radical polymerization, yielding fluorinated polymers with exceptional thermal stability (>300°C) and chemical resistance. Potential uses include:
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Coatings: Anti-corrosive layers for industrial equipment.
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Membranes: Selective barriers for gas separation.
Environmental Considerations
Fluorine’s environmental persistence necessitates careful handling. Studies on biodegradation pathways are ongoing, with preliminary data suggesting slow hydrolysis under alkaline conditions.
Future Research Directions
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